![molecular formula C16H14F2O B1302723 3,4-Difluoro-4'-iso-propylbenzophenone CAS No. 845781-00-2](/img/structure/B1302723.png)
3,4-Difluoro-4'-iso-propylbenzophenone
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Description
3,4-Difluoro-4’-iso-propylbenzophenone is a chemical compound . It is a specialty product for proteomics research . The molecular formula of this compound is C16H14F2O and it has a molecular weight of 260.28 .
Molecular Structure Analysis
The molecular structure of 3,4-Difluoro-4’-iso-propylbenzophenone consists of 16 carbon atoms ©, 14 hydrogen atoms (H), 2 fluorine atoms (F), and 1 oxygen atom (O) .Scientific Research Applications
Fluorinated Liquid Crystals for Smart Windows and Memory Displays
Research indicates the use of fluorinated compounds, including derivatives similar to 3,4-Difluoro-4'-iso-propylbenzophenone, in the synthesis of new liquid crystalline media. These materials exhibit properties suitable for applications in smart windows and memory displays. The study involved synthesizing fluorosubstituted compounds and testing their dynamic scattering and clear state properties, showcasing excellent potential for display technologies and smart window applications (Dabrowski et al., 2017).
Photophysical Behavior of Fluorogenic Molecules
Another study focused on the photophysical behavior of fluorogenic molecules, particularly those binding to the Spinach aptamer for RNA imaging. The research explored how hindering photoisomerization can significantly enhance fluorescence signals. Although the specific compound "3,4-Difluoro-4'-iso-propylbenzophenone" was not directly investigated, the study's insights into fluorogenic molecules' photophysical properties offer a broader understanding of such compounds' potential applications (Santra et al., 2019).
Synthesis and Polymerization of Macrocyclic Compounds
Research on the synthesis and ring-opening polymerization of macrocyclic aromatic sulfide oligomers, involving reactions with difluoro compounds such as 4,4'-difluorobenzophenone, underscores the significance of fluorinated compounds in creating new polymeric materials. These materials exhibit amorphous characteristics and high solubility, with potential applications in various industries (Liang et al., 2004).
Development of Fluorescent pH Probes
The synthesis of BODIPY-based hydroxyaryl derivatives, including compounds with difluoro groups, has led to the development of new fluorescent pH probes. These probes show significant fluorescent enhancement in acidic conditions and can be utilized in biological and chemical sensing applications (Baruah et al., 2005).
properties
IUPAC Name |
(3,4-difluorophenyl)-(4-propan-2-ylphenyl)methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O/c1-10(2)11-3-5-12(6-4-11)16(19)13-7-8-14(17)15(18)9-13/h3-10H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQFSVZIFEKZYAX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374263 |
Source
|
Record name | 3,4-Difluoro-4'-iso-propylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-Difluoro-4'-iso-propylbenzophenone | |
CAS RN |
845781-00-2 |
Source
|
Record name | (3,4-Difluorophenyl)[4-(1-methylethyl)phenyl]methanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=845781-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3,4-Difluoro-4'-iso-propylbenzophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50374263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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